

# Lotiglipron's Clinical Efficacy in Glycemic Control and Weight Management: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical efficacy of **lotiglipron**, an oral small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist, against a placebo in managing HbA1c levels and body weight. The data presented is derived from a Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study (NCT05579977). It is important to note that the clinical development of **lotiglipron** was terminated due to safety concerns related to elevated liver transaminases.[1][2][3]

### **Quantitative Data Summary**

The following tables summarize the key findings from the Phase 2 clinical trial, comparing the effects of various doses of **lotiglipron** to a placebo on HbA1c and body weight in individuals with Type 2 Diabetes (T2D) and obesity.

### Table 1: Change in HbA1c in Participants with Type 2 Diabetes at Week 16



Treatment Group	Mean Change from Baseline (%)	90% Confidence Interval	p-value vs. Placebo
Placebo	-0.07	-0.25, 0.11	-
Lotiglipron (all doses)	Statistically significant reductions	-	< 0.0001
Lotiglipron (80 mg)	-1.44	-1.63, -1.26	< 0.0001

Data sourced from a Phase 2, randomized, double-blind, placebo-controlled study.[1][2]

**Table 2: Change in Body Weight in Participants with** 

Obesity at Week 20

Treatment Group	Mean Change from Baseline (%)	90% Confidence Interval	p-value vs. Placebo
Placebo	-1.84	-2.85, -0.83	-
Lotiglipron (all doses)	Statistically significant reductions	-	< 0.01
Lotiglipron (200 mg, five-step titration)	-7.47	-8.50, -6.43	< 0.01

Data sourced from a Phase 2, randomized, double-blind, placebo-controlled study.

### **Experimental Protocols**

The data presented above was obtained from a Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study (NCT05579977).

Study Design: Participants were randomized to receive once-daily oral **lotiglipron** at various doses or a matching placebo. The study included two distinct cohorts: adults with Type 2 Diabetes (T2D) inadequately controlled on metformin, and adults with obesity without T2D.

Key Methodologies:



- HbA1c Measurement: Glycated hemoglobin (HbA1c) levels were measured at baseline and at specified intervals throughout the study. While the specific analytical method is not detailed in the provided summaries, standard laboratory procedures for HbA1c assessment, such as high-performance liquid chromatography (HPLC) or immunoassay, are typically employed in such clinical trials.
- Body Weight Measurement: Body weight was measured at baseline and at regular intervals.
  Standardized procedures are typically followed, including measurement at the same time of day, with similar clothing, and using a calibrated scale to ensure consistency and accuracy.

Inclusion Criteria for T2D Cohort: Participants in the Type 2 Diabetes cohort had a baseline HbA1c between 7.0% and 10.0% and were on a stable dose of metformin (≥1500 mg/day or the maximum tolerated dose) for at least 8 weeks prior to screening.

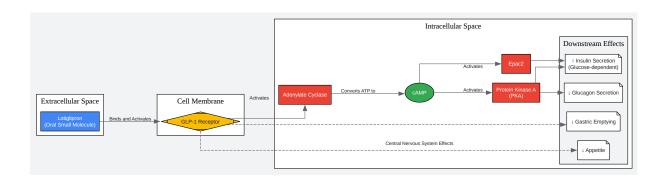
Inclusion Criteria for Obesity Cohort: Participants in the obesity cohort had a Body Mass Index (BMI) of  $\geq$ 30 kg/m  $^2$  or  $\geq$ 27 kg/m  $^2$  with at least one weight-related comorbidity. They did not have a diagnosis of diabetes.

### **Visualizations**

## Lotiglipron's Mechanism of Action: GLP-1 Receptor Signaling Pathway

**Lotiglipron** is a small-molecule agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor. Upon binding, it activates the receptor, initiating a cascade of intracellular signaling events that contribute to improved glycemic control and weight loss.





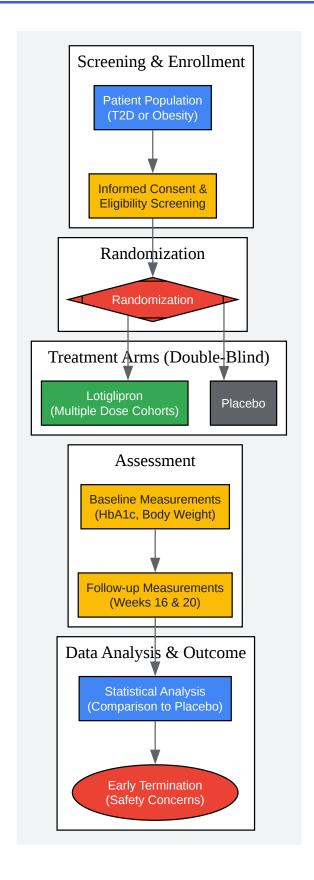
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Caption: GLP-1 Receptor Signaling Pathway Activated by Lotiglipron.

### Experimental Workflow: Lotiglipron Phase 2 Clinical Trial

The following diagram illustrates the logical flow of the Phase 2 clinical trial for lotiglipron.





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Caption: Logical Workflow of the **Lotiglipron** Phase 2 Clinical Trial.



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#### References

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